molecular formula C10H10Cl2O3 B14586588 3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl acetate CAS No. 61305-85-9

3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl acetate

Cat. No.: B14586588
CAS No.: 61305-85-9
M. Wt: 249.09 g/mol
InChI Key: MRKDHCRJYLPXTP-UHFFFAOYSA-N
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Description

3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl acetate is a chemical compound characterized by its unique structure, which includes two chlorine atoms, an ethyl group, and an acetate group attached to a cyclohexadienone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl acetate typically involves the chlorination of 1-ethyl-4-oxocyclohexa-2,5-dien-1-yl acetate. This can be achieved using reagents such as chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into hydroquinones.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like trifluoromethanesulfonic acid (CF₃SO₃H) are used for electrophilic substitution reactions.

Major Products

The major products formed from these reactions include various substituted derivatives, quinones, and hydroquinones, depending on the reaction conditions and reagents used.

Scientific Research Applications

3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl acetate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can disrupt cellular processes, leading to antimicrobial effects. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl butanoate: Similar structure but with a butanoate group instead of an acetate group.

    3,5-Dibromo-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl acetate: Similar structure but with bromine atoms instead of chlorine atoms.

Uniqueness

3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

61305-85-9

Molecular Formula

C10H10Cl2O3

Molecular Weight

249.09 g/mol

IUPAC Name

(3,5-dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl) acetate

InChI

InChI=1S/C10H10Cl2O3/c1-3-10(15-6(2)13)4-7(11)9(14)8(12)5-10/h4-5H,3H2,1-2H3

InChI Key

MRKDHCRJYLPXTP-UHFFFAOYSA-N

Canonical SMILES

CCC1(C=C(C(=O)C(=C1)Cl)Cl)OC(=O)C

Origin of Product

United States

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